molecular formula C32H40N4O4S B1673699 butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate

butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate

Cat. No.: B1673699
M. Wt: 576.8 g/mol
InChI Key: GABMQILPAPONQS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of L-162782 involves multiple steps, including the formation of biphenyl imidazole structures. The specific reaction conditions and industrial production methods are proprietary and not widely disclosed. it is known that the compound is synthesized through a series of organic reactions that involve the use of various reagents and catalysts .

Chemical Reactions Analysis

L-162782 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

L-162782 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the angiotensin AT1 receptor and its role in various chemical processes.

    Biology: It is used to investigate the biological pathways involving the angiotensin AT1 receptor, particularly in cardiovascular research.

    Medicine: It has potential therapeutic applications in the treatment of cardiovascular diseases due to its ability to modulate the angiotensin AT1 receptor.

    Industry: It is used in the development of new drugs and therapeutic agents targeting the angiotensin AT1 receptor

Mechanism of Action

L-162782 acts as a partial agonist of the angiotensin AT1 receptor. It stimulates phosphatidylinositol turnover with a bell-shaped dose-response curve, reaching up to 64% of the maximal level achieved by angiotensin II. This stimulation involves the activation of specific molecular targets and pathways associated with the angiotensin AT1 receptor .

Comparison with Similar Compounds

L-162782 is compared with other nonpeptide ligands such as L-162389 and L-162313. These compounds differ chemically by only a single methyl group but exhibit different properties:

    L-162389: Acts as an antagonist of the angiotensin AT1 receptor.

    L-162313: Acts as a partial agonist, similar to L-162782, but with different efficacy levels.

The uniqueness of L-162782 lies in its dual agonistic and antagonistic properties, making it a valuable compound for studying receptor mutations and drug design .

Properties

Molecular Formula

C32H40N4O4S

Molecular Weight

576.8 g/mol

IUPAC Name

butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate

InChI

InChI=1S/C32H40N4O4S/c1-7-9-16-40-32(37)35-41(38,39)28-15-12-25(17-21(3)4)19-27(28)26-13-10-24(11-14-26)20-36-29(8-2)34-30-22(5)18-23(6)33-31(30)36/h10-15,18-19,21H,7-9,16-17,20H2,1-6H3,(H,35,37)

InChI Key

GABMQILPAPONQS-UHFFFAOYSA-N

SMILES

CCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CC(C)C)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC

Canonical SMILES

CCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CC(C)C)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L162782;  L 162782;  L-162782

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate
Reactant of Route 2
Reactant of Route 2
butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate
Reactant of Route 3
Reactant of Route 3
butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate
Reactant of Route 4
Reactant of Route 4
butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate
Reactant of Route 5
Reactant of Route 5
butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate
Reactant of Route 6
Reactant of Route 6
butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate

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